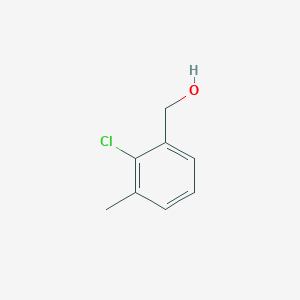

(2-Chloro-3-methylphenyl)methanol

Beschreibung

Contextualizing (2-Chloro-3-methylphenyl)methanol within Benzyl (B1604629) Alcohol Chemistry

This compound belongs to the family of benzyl alcohols. Benzyl alcohol, with the chemical formula C₆H₅CH₂OH, is the simplest aromatic alcohol and serves as the parent compound for this class. vedantu.combyjus.com It is a colorless liquid with a mild aromatic odor, exhibiting moderate solubility in water and miscibility with other alcohols and diethyl ether. vedantu.comwikipedia.org The chemistry of benzyl alcohol is dominated by the reactivity of its hydroxyl (-OH) group. Like other primary alcohols, it can undergo oxidation to form benzaldehyde (B42025) or benzoic acid, and it reacts with carboxylic acids to form esters. wikipedia.orgyoutube.com

The specific compound, this compound, is distinguished by two substituents on the benzene (B151609) ring: a chlorine atom at position 2 and a methyl group at position 3. These substituents modulate the reactivity of the core benzyl alcohol structure. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, introduce electronic asymmetry to the aromatic ring. Their positions relative to the hydroxymethyl group influence the acidity of the alcohol and the reactivity of the aromatic ring in electrophilic substitution reactions.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClO uni.lu |

| Molecular Weight | 156.61 g/mol sigmaaldrich.com |

| CAS Number | 61563-27-7 sigmaaldrich.com |

| Canonical SMILES | CC1=C(C(=CC=C1)CO)Cl uni.lu |

| InChI Key | CTGHPNGFROEADL-UHFFFAOYSA-N uni.lu |

Significance of Aromatic Alcohols as Building Blocks in Contemporary Organic Synthesis

Aromatic alcohols are fundamental building blocks in organic synthesis due to the versatile reactivity of the hydroxyl group. wikipedia.orgambeed.com This functional group can be readily converted into a wide array of other functionalities, making these alcohols valuable starting materials for multi-step syntheses. youtube.comnih.gov

Key transformations involving aromatic alcohols include:

Oxidation: Primary aromatic alcohols, such as this compound, can be oxidized to form the corresponding aromatic aldehydes or carboxylic acids, which are themselves important synthetic intermediates. youtube.com

Esterification and Etherification: The hydroxyl group reacts with carboxylic acids or their derivatives to form esters, and with alkyl halides (often after deprotonation to an alkoxide) to form ethers. wikipedia.org Benzyl esters, for instance, are frequently used as protecting groups in the synthesis of complex molecules because they can be easily removed under mild conditions. wikipedia.org

Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide. youtube.com This converts the alcohol into a benzyl halide, a reactive intermediate that readily participates in nucleophilic substitution reactions.

The presence of substituents on the aromatic ring, as seen in this compound, adds another layer of utility. These substituents can direct further reactions on the ring or can be chemically modified themselves. This allows the compound to serve as a highly specific and functionalized scaffold for constructing more complex and targeted molecules in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGHPNGFROEADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561388 | |

| Record name | (2-Chloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-27-7 | |

| Record name | 2-Chloro-3-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-3-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Methylphenyl Methanol

Direct Reduction Pathways

The direct reduction of carbonyl compounds represents a common and effective strategy for the preparation of alcohols. In the context of synthesizing (2-Chloro-3-methylphenyl)methanol, this approach primarily involves the reduction of 2-chloro-3-methylbenzoic acid or its corresponding esters.

Carboxylic Acid Reduction Strategies

The conversion of 2-chloro-3-methylbenzoic acid to this compound requires potent reducing agents capable of reducing the carboxylic acid functional group.

Borane (B79455) complexes are widely recognized for their ability to selectively reduce carboxylic acids to primary alcohols. researchgate.netharvard.edu These reagents offer a high degree of functional group tolerance, leaving other reducible groups such as esters, amides, and nitriles intact. researchgate.netnih.gov The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the alcohol. acsgcipr.org

Commonly used borane reagents include borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethyl sulfide (B99878) (BMS). harvard.eduorganic-chemistry.org BMS is noted for its improved stability and solubility compared to BH3-THF. harvard.edu The choice of borane reagent and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, a mild and chemoselective method for carboxylic acid reduction using borane catalysis has been reported, demonstrating high yields and tolerance for a diverse range of functional groups. researchgate.net

Table 1: Borane-Mediated Reduction of Carboxylic Acids

| Reagent | Substrate | Product | Key Features |

|---|---|---|---|

| Borane-dimethyl sulfide (BMS) | Carboxylic Acids | Primary Alcohols | High selectivity, good functional group tolerance. researchgate.netharvard.edu |

| Borane-tetrahydrofuran (BH3-THF) | Carboxylic Acids | Primary Alcohols | Effective reducing agent, often used in hydroboration reactions. organic-chemistry.org |

While strong hydride reagents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids, they are generally less selective than boranes and will also reduce other functional groups like esters and ketones. doubtnut.com Sodium borohydride (B1222165) (NaBH4) is typically not strong enough to reduce carboxylic acids on its own but can be used in the presence of an acid catalyst. acsgcipr.org

Ester Reduction Approaches

An alternative to the direct reduction of the carboxylic acid is the reduction of its corresponding ester, such as methyl 2-chloro-3-methylbenzoate. Esters are readily reduced to primary alcohols using strong hydride reagents.

Lithium aluminum hydride (LiAlH4) is a highly effective reagent for the reduction of esters to alcohols. doubtnut.com The reaction typically proceeds with high yield. Another common reducing agent for esters is lithium borohydride (LiBH4), which is known for its ability to selectively reduce esters in the presence of carboxylic acids and other functional groups. harvard.edu

Table 2: Reduction of Esters to Alcohols

| Reagent | Substrate | Product | Key Features |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Esters | Primary Alcohols | Powerful, non-selective reducing agent. doubtnut.com |

| Lithium borohydride (LiBH4) | Esters | Primary Alcohols | Selectively reduces esters in the presence of other functional groups. harvard.edu |

Alternative Synthetic Routes

Beyond direct reduction methods, alternative strategies utilizing organometallic reagents provide another avenue for the synthesis of this compound.

Organometallic Reagent Utilizations

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that can be used to form new carbon-carbon bonds. mt.com In the synthesis of this compound, an organometallic approach could involve the reaction of a suitable organometallic reagent with formaldehyde (B43269) or a related electrophile.

For example, the corresponding Grignard reagent, (2-chloro-3-methylphenyl)magnesium bromide, could be prepared from 1-bromo-2-chloro-3-methylbenzene (B1281987) and magnesium metal. Subsequent reaction of this Grignard reagent with formaldehyde would yield this compound after an acidic workup. This method offers a versatile route to the target compound, starting from a different set of precursors.

Reactivity and Mechanistic Investigations of 2 Chloro 3 Methylphenyl Methanol

Hydroxyl Group Functionalization

The benzylic hydroxyl (-CH₂OH) group is a primary site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as esters, ethers, aldehydes, carboxylic acids, and halides.

Esterification: (2-Chloro-3-methylphenyl)methanol, being a primary alcohol, readily undergoes esterification when reacted with carboxylic acids or their derivatives (like acid chlorides or anhydrides). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group. youtube.com The reaction results in the formation of a (2-chloro-3-methylphenyl)methyl ester.

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a classic method, involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orglearncbse.in Alternatively, chemoselective methods have been developed for the etherification of benzyl (B1604629) alcohols. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent (e.g., methanol (B129727) or ethanol) to selectively convert the benzyl alcohol into its corresponding ether, leaving other types of hydroxyl groups in a molecule unaffected. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reactants | Typical Reagents/Catalysts | Product |

|---|---|---|---|

| Esterification | This compound + Acetic Acid | Sulfuric Acid (H₂SO₄) | (2-Chloro-3-methylphenyl)methyl acetate |

| Etherification (Williamson) | This compound + Methyl Iodide | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-Chloro-2-(methoxymethyl)-3-methylbenzene |

| Chemoselective Etherification | This compound | TCT, DMSO, Methanol | 1-Chloro-2-(methoxymethyl)-3-methylbenzene |

As a primary benzylic alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. The presence of halogen substituents can influence the reactivity of the alcohol functional group. smolecule.com

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the selective oxidation of the primary alcohol to an aldehyde, yielding 2-chloro-3-methylbenzaldehyde. The reaction mechanism with chromium-based reagents generally involves the formation of a chromate (B82759) ester followed by an elimination step.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic solution, will oxidize the alcohol past the aldehyde stage to the corresponding carboxylic acid, 2-chloro-3-methylbenzoic acid. smolecule.com

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., Dichloromethane) | 2-Chloro-3-methylbenzaldehyde |

| Potassium permanganate (KMnO₄) | Basic, followed by acid workup | 2-Chloro-3-methylbenzoic acid |

| Chromium trioxide (CrO₃) | Aqueous sulfuric acid (Jones reagent) | 2-Chloro-3-methylbenzoic acid |

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br) through a nucleophilic substitution reaction. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. This is typically achieved by reaction with a hydrohalic acid (HBr, HCl) or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzylic halide, 1-(chloromethyl)-2-chloro-3-methylbenzene, is a valuable synthetic intermediate.

The reaction with hydrohalic acids proceeds via protonation of the hydroxyl group to form an oxonium ion, which can then depart as a water molecule, leaving a relatively stable benzylic carbocation. This carbocation is then attacked by the halide ion to form the final product.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are governed by the directing effects of the substituents already present: the chloro (-Cl), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups.

-CH₃ and -CH₂OH groups: These are activating groups that donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They are ortho, para-directors. sciencemadness.org

-Cl group: This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance.

The bromination of this compound is a typical electrophilic aromatic substitution reaction. It requires a catalyst, usually a Lewis acid like iron(III) bromide (FeBr₃), which polarizes the Br-Br bond in molecular bromine (Br₂), generating a powerful electrophile (Br⁺). masterorganicchemistry.com

The directing effects of the existing substituents determine the position of the incoming bromine atom. The activating -CH₃ and -CH₂OH groups will strongly direct the substitution to positions ortho and para to them. The deactivating -Cl group also directs ortho and para. Considering the structure of this compound:

Position 4: ortho to the -CH₃ group.

Position 5: para to the -Cl group.

Position 6: ortho to the -CH₂OH group and ortho to the -Cl group.

The activating groups generally have a more powerful directing effect than the deactivating halogens. Therefore, substitution is most likely to occur at positions 4 and 6. The reaction often yields a mixture of isomeric products, with the precise ratio depending on reaction conditions and steric hindrance.

| Reactant | Reagents | Potential Major Products |

|---|---|---|

| This compound | Br₂, FeBr₃ | (4-Bromo-2-chloro-3-methylphenyl)methanol |

| (6-Bromo-2-chloro-3-methylphenyl)methanol |

Electrophilic Aromatic Substitution Reactions

Nitration and Sulfonation

The nitration and sulfonation of this compound are examples of electrophilic aromatic substitution, a fundamental reaction class for benzene and its derivatives. quizlet.com The outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring: the chloro (-Cl), methyl (-CH3), and hydroxymethyl (-CH2OH) groups.

Substituents on a benzene ring influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile. libretexts.org These effects can be broadly categorized as activating or deactivating, and they direct substitution to the ortho, meta, or para positions.

-CH3 (Methyl group): This is an activating group, meaning it makes the aromatic ring more reactive than benzene itself. unizin.org It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the sigma complex). It directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org

-Cl (Chloro group): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less reactive. libretexts.org However, they are ortho, para-directors because their lone pairs of electrons can be donated through resonance to stabilize the carbocation intermediate when the attack occurs at these positions. libretexts.org

-CH2OH (Hydroxymethyl group): This group is generally considered to be weakly activating and an ortho, para-director. Its effect is less pronounced than strongly activating groups like -OH or -NH2.

In this compound, the substituents are located at positions 2 (-Cl) and 3 (-CH3) relative to the hydroxymethyl group at position 1. The positions available for substitution are 4, 5, and 6. The directing effects of the existing groups on these positions are as follows:

| Position | Directed by -CH2OH (Pos 1) | Directed by -Cl (Pos 2) | Directed by -CH3 (Pos 3) | Overall Influence |

| 4 | Para | Meta | Ortho | Strongly favored by -CH3 (activating) |

| 5 | Meta | Para | Meta | Favored by -Cl (deactivating) |

| 6 | Ortho | Meta | Para | Favored by -CH2OH and -CH3 (activating) |

The activating methyl and hydroxymethyl groups exert a stronger directing influence than the deactivating chloro group. libretexts.org Both activating groups direct towards positions 4 and 6. Therefore, the major products of nitration and sulfonation are expected to be substitution at the C-4 and C-6 positions. The formation of nitrated derivatives such as (2-Chloro-3-nitrophenyl)methanol has been documented, confirming the feasibility of this reaction. chemsrc.comachmem.com

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically proceeds through one of two primary mechanisms: the addition-elimination (SNAE) mechanism or the elimination-addition (benzyne) mechanism. pearson.com

For the SNAE mechanism to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to a good leaving group (like a halogen). youtube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

This compound does not meet these criteria. The substituents on the ring (-CH3 and -CH2OH) are electron-donating or weakly activating, and there are no strong electron-withdrawing groups present. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution via the addition-elimination mechanism under standard conditions.

However, under forcing conditions, such as high temperatures and the presence of a very strong base like sodium amide (NaNH2), substitution may occur through the highly reactive benzyne (B1209423) intermediate. pearson.com In this mechanism, a proton is first abstracted from the position ortho to the chlorine atom, followed by the elimination of the chloride ion to form a transient triple bond within the benzene ring. pearson.com The nucleophile then attacks either carbon of the benzyne, with subsequent protonation yielding the substitution product.

Side-Chain Reactivity and Transformations

The hydroxymethyl (-CH2OH) group of this compound is a primary alcohol, and it undergoes reactions typical of this functional group. ncert.nic.in These transformations allow for the synthesis of a variety of derivatives.

Oxidation: The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will convert the primary alcohol to 2-chloro-3-methylbenzaldehyde. Stronger oxidizing agents, including potassium permanganate (KMnO4) or chromic acid (H2CrO4), will result in complete oxidation to 2-chloro-3-methylbenzoic acid.

Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid in a process known as Fischer esterification to produce the corresponding ester. Alternatively, it can be reacted with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form esters more rapidly.

Conversion to Alkyl Halide: The hydroxyl group can be substituted with a halogen to form a benzylic halide. Reaction with thionyl chloride (SOCl2) will produce 1-(chloromethyl)-2-chloro-3-methylbenzene, while phosphorus tribromide (PBr3) will yield 1-(bromomethyl)-2-chloro-3-methylbenzene.

Ether Synthesis: The compound can be converted into an ether via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form the corresponding ether.

Reaction Mechanism Elucidation Studies

Determining the precise step-by-step pathway of a chemical reaction is crucial for understanding and controlling its outcome. For reactions involving this compound, several advanced techniques can be employed, though specific studies on this molecule are not widely published. The principles, however, are broadly applicable.

Transition State Analysis

Transition state analysis is a powerful tool, primarily computational, for investigating the highest-energy point along a reaction coordinate—the transition state. The structure and energy of this transient species determine the rate and feasibility of a reaction.

For electrophilic aromatic substitution on this compound, computational methods like Density Functional Theory (DFT) could be used to model the transition states for the formation of the different possible sigma complex intermediates (i.e., attack at positions 4, 5, or 6). By calculating the activation energy (the energy difference between the reactants and the transition state) for each pathway, researchers can predict which isomer is most likely to form. uci.edu A lower activation energy corresponds to a faster reaction rate, indicating the preferred product. This analysis provides a theoretical rationale for the observed regioselectivity in reactions like nitration and sulfonation.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is an experimental method used to determine whether a particular bond is broken in the rate-determining step of a reaction mechanism. This is achieved by replacing an atom in the reactant with one of its heavier, stable isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H) and measuring the impact on the reaction rate.

In the context of electrophilic aromatic substitution, the C-H bond at the site of substitution is broken in the second step of the mechanism (re-aromatization). uci.edu Typically, the first step (formation of the carbocation) is rate-limiting, and thus, replacing the aromatic hydrogens with deuterium does not significantly slow down the reaction (no primary KIE is observed). This finding would support the accepted two-step mechanism for nitration or sulfonation of this compound.

Similarly, a KIE study could be applied to the oxidation of the hydroxymethyl side-chain. By synthesizing (2-Chloro-3-methylphenyl)dideuteriomethanol (where the -CH2OH is replaced with -CD2OH) and comparing its oxidation rate to the non-deuterated compound, one could confirm if the C-H bond cleavage is part of the rate-determining step of the oxidation mechanism.

Derivatization and Analog Development Based on 2 Chloro 3 Methylphenyl Methanol Core Structure

Synthesis of Substituted Benzyl (B1604629) Halides from (2-Chloro-3-methylphenyl)methanol

The conversion of this compound to its corresponding benzyl halides, such as 2-chloro-3-methylbenzyl chloride or bromide, is a crucial first step in many synthetic pathways. The hydroxyl group is a poor leaving group, and its conversion to a halide enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic substitution reactions.

Standard halogenating agents are effective for this transformation. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can efficiently convert the alcohol to the corresponding benzyl chloride or bromide. These reactions typically proceed with high yields and are fundamental for preparing precursors for further functionalization.

Table 1: Common Reagents for Benzyl Halide Synthesis

| Target Halide | Reagent |

| Benzyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Benzyl Bromide | Phosphorus tribromide (PBr₃), Hydrobromic acid (HBr) |

Formation of Ethers and Esters as Advanced Intermediates

The hydroxyl group of this compound can readily undergo etherification and esterification to produce a diverse range of advanced intermediates.

Ether Synthesis: The Williamson ether synthesis is a widely employed method for preparing ethers from this compound. byjus.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage. byjus.commasterorganicchemistry.com The reaction is highly efficient, particularly when using primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.combyjus.com

An alternative method is the acid-catalyzed dehydration of alcohols, though this is more suitable for producing symmetrical ethers and can be complicated by alkene formation, especially with secondary and tertiary alcohols. libretexts.orglibretexts.org Alkoxymercuration-demercuration offers another route, allowing for the Markovnikov addition of the alcohol to an alkene. libretexts.orgyoutube.com

Ester Synthesis: Esterification is typically achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. These ester derivatives are valuable intermediates in their own right and are utilized in various research and industrial applications.

Design and Synthesis of Advanced Organic Intermediates for Research

The derivatives of this compound are not merely laboratory curiosities; they are pivotal building blocks in the synthesis of molecules at the forefront of scientific research.

Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their rapid proliferation. nih.govnih.gov This makes PHGDH an attractive target for the development of novel anticancer agents. nih.govresearchgate.net The development of small molecule inhibitors of PHGDH is an active area of research, and derivatives of this compound have been explored as potential scaffolds for these inhibitors. researchgate.net

Research has shown that inhibiting PHGDH can reduce the production of glucose-derived serine in cancer cells and suppress the growth of PHGDH-dependent tumors. researchgate.netharvard.edu The unique substitution pattern of the this compound core can be strategically utilized to design molecules that fit into the binding pockets of the PHGDH enzyme, potentially leading to potent and selective inhibition. nih.gov The synthesis of such inhibitors often involves the initial conversion of this compound to a more reactive intermediate, which is then elaborated through a series of reactions to build the final inhibitor molecule.

Myeloid Cell Leukemia 1 (MCL-1) is a protein that plays a crucial role in regulating apoptosis, or programmed cell death. In many cancers, MCL-1 is overexpressed, which helps cancer cells to evade apoptosis and continue to grow and divide. Therefore, inhibitors of MCL-1 are being actively investigated as potential cancer therapeutics.

The this compound scaffold has been identified as a valuable starting point for the synthesis of MCL-1 inhibitors. The specific arrangement of the chloro and methyl groups on the phenyl ring can contribute to the binding affinity and selectivity of the final inhibitor. Synthetic routes to these inhibitors often leverage the reactivity of the benzylic alcohol to introduce other functional groups necessary for potent inhibition of the MCL-1 protein.

The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is essential for modern agriculture. The this compound moiety has been incorporated into various molecular structures being investigated for their potential as active ingredients in agrochemical formulations. The presence of the chlorine atom can enhance the biological activity and metabolic stability of the resulting compounds. The synthesis of these agrochemicals often begins with the derivatization of this compound to introduce the necessary pharmacophores for targeting specific pests or weeds.

Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. While direct applications of this compound in asymmetric synthesis are not extensively documented in readily available literature, its chiral derivatives hold potential.

If the benzylic alcohol is resolved into its separate enantiomers, or if a chiral center is introduced through an asymmetric reaction, the resulting chiral building blocks can be used to synthesize enantiomerically pure final products. For example, a chiral derivative of this compound could be used as a chiral auxiliary or as a starting material for the synthesis of a complex chiral target molecule. The development of efficient methods for the asymmetric transformation of this compound would further expand its utility as a versatile building block in modern organic synthesis.

Compound Names Mentioned in this Article

Structure-Reactivity Relationships in Derivatives

The inherent reactivity of the benzylic alcohol group is a key feature of the this compound structure. This functional group can undergo a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring modulates the reactivity of the benzylic alcohol. For instance, the chlorine atom can influence the acidity of the hydroxyl proton and the stability of potential carbocation intermediates formed during substitution reactions.

The spatial arrangement of the substituents also plays a critical role. The ortho-positioning of the chloro and methyl groups relative to the hydroxymethyl group can create steric hindrance, potentially influencing the accessibility of the reactive site to enzymes or other reagents. The relative reactivity of different isomers of chlorinated compounds has been shown to be dependent on the spatial configuration of the chlorine atoms. nih.gov

In the context of developing new chemical entities, understanding these structure-reactivity relationships is paramount. For instance, in the synthesis of inhibitors for specific biological targets, modifications to the this compound core can be strategically designed to enhance binding affinity and selectivity. The synthesis of derivatives of similar scaffolds, such as (2-methyl-3-biphenylyl)methanol, for applications like PD-L1 imaging, highlights how modifications to the core structure are crucial for optimizing the desired properties of the final compound. acs.org

Table 1: Key Factors Influencing the Reactivity of this compound Derivatives

| Factor | Description | Potential Impact on Reactivity |

| Electronic Effects | The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group. | Modulates the acidity of the benzylic alcohol, stability of reaction intermediates, and interactions with biological targets. |

| Steric Hindrance | The spatial arrangement of the chloro, methyl, and hydroxymethyl groups. | Can influence the accessibility of the reactive benzylic alcohol and affect binding to enzymes or receptors. |

| Lipophilicity | The overall oil/water partition coefficient of the molecule, influenced by the substituents. | Affects the molecule's ability to cross biological membranes and interact with hydrophobic pockets in proteins. |

| Additional Functional Groups | Introduction of other chemical moieties to the core structure. | Can introduce new reactive sites, alter the electronic and steric properties, and provide points for conjugation. |

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of this compound and its derivatives is a powerful technique used to trace the fate of these compounds in biological systems, elucidate reaction mechanisms, and serve as internal standards in quantitative analyses. clearsynth.com The primary isotopes used for this purpose are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). targetmol.comchem-station.com

Deuterium Labeling:

Deuterium labeling is often employed to study metabolic pathways and the kinetic isotope effect. chem-station.com The replacement of hydrogen with deuterium can slow down metabolic processes that involve C-H bond cleavage, a strategy that can be used to enhance the metabolic stability of a drug candidate. clearsynth.com

For a molecule like this compound, deuterium can be introduced at several positions. A common strategy for labeling benzylic alcohols is through the use of deuterated reducing agents during the synthesis. For example, if the hydroxymethyl group is generated by the reduction of a corresponding aldehyde or carboxylic acid, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LAD) would introduce deuterium at the benzylic position. acs.org Another approach involves H/D exchange reactions, where the compound is treated with a deuterium source, such as D₂O, in the presence of a catalyst. chem-station.com

Carbon-13 Labeling:

Carbon-13 is a stable isotope that is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies. targetmol.commedchemexpress.com Incorporating ¹³C into the this compound scaffold can provide detailed information about its structure and metabolic fate.

The introduction of ¹³C can be achieved by using a ¹³C-labeled starting material in the synthesis. For instance, a ¹³C-labeled toluene (B28343) derivative could be used as a precursor to introduce the labeled methyl group. Alternatively, methods for the core-labeling of aromatic rings can be employed. nih.govchemrxiv.org A versatile approach involves the use of ¹³C-labeled calcium carbide (Ca¹³C₂) to generate ¹³C₂-acetylene, which can then be used as a building block in the synthesis of the aromatic ring. rsc.org

Table 2: Common Isotopic Labeling Strategies

| Isotope | Labeling Method | Potential Application for this compound |

| Deuterium (²H) | Reduction with deuterated reagents (e.g., NaBD₄, LAD) | Labeling of the benzylic position to study metabolic stability and kinetic isotope effects. |

| H/D exchange with D₂O and a catalyst | Labeling of exchangeable protons and potentially other C-H bonds. | |

| Carbon-13 (¹³C) | Use of ¹³C-labeled starting materials | Introduction of ¹³C at specific positions in the molecule for NMR and MS analysis. |

| Core-labeling with ¹³C synthons (e.g., from Ca¹³C₂) | Labeling of the aromatic ring to trace the core scaffold in metabolic studies. |

The choice of labeling strategy depends on the specific research question. For studying the metabolism of the hydroxymethyl group, deuterium labeling at the benzylic position would be informative. To track the entire carbon skeleton of the molecule, ¹³C labeling of the aromatic ring would be more appropriate. These isotopically labeled compounds are indispensable tools for advancing our understanding of the chemical and biological properties of this compound derivatives.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of (2-Chloro-3-methylphenyl)methanol is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and methyl substituents on the benzene (B151609) ring.

The aromatic region is expected to show signals for three protons on the substituted ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). The proton at position 4 (H-4) would likely appear as a doublet of doublets, being coupled to both H-5 and H-6. The proton at H-5 would also be expected to be a triplet (or more accurately, a doublet of doublets).

The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, though this could become a doublet if there is coupling to the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature. The methyl protons (-CH₃) are expected to appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-4, H-5, H-6) | 7.0 - 7.4 | Multiplet | - |

| Methylene (-CH₂OH) | ~ 4.7 | Singlet (or Doublet) | - (or ~6 Hz if coupled to OH) |

| Hydroxyl (-OH) | 1.5 - 4.0 (variable) | Broad Singlet | - |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

The carbon atom bearing the chlorine (C-2) and the carbon with the methyl group (C-3) will have their chemical shifts influenced by these substituents. The carbon attached to the hydroxymethyl group (C-1) is also expected to be in a distinct region. The methylene carbon (-CH₂OH) will appear in the aliphatic region, typically around 60-65 ppm. The methyl carbon will have a characteristic shift in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-CH₂OH) | ~140 |

| C-2 (C-Cl) | ~135 |

| C-3 (C-CH₃) | ~137 |

| C-4 | ~129 |

| C-5 | ~127 |

| C-6 | ~126 |

| Methylene (-CH₂OH) | ~63 |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound, which is C₈H₉ClO. The exact mass of the molecular ion is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₈H₉³⁵ClO | 156.0342 |

| [M+2]⁺ (with ³⁷Cl) | C₈H₉³⁷ClO | 158.0312 |

| [M+H]⁺ (with ³⁵Cl) | C₈H₁₀³⁵ClO | 157.0415 |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways for benzyl (B1604629) alcohols include α-cleavage and loss of small neutral molecules.

A prominent fragmentation pathway would be the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z 121. Another expected fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 138. Benzylic cleavage, involving the loss of the •OH radical, would produce a fragment at m/z 139. The most stable fragment, the tropylium (B1234903) ion, or a substituted tropylium ion, is also a likely observation.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 156/158 | [C₈H₉ClO]⁺ | Molecular Ion (M⁺) |

| 139/141 | [C₈H₈Cl]⁺ | M⁺ - •OH |

| 121 | [C₈H₉O]⁺ | M⁺ - •Cl |

| 107 | [C₇H₇O]⁺ | Loss of CH₂Cl from M⁺ or subsequent fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are expected in the 2850-3100 cm⁻¹ region. The C-O stretching vibration will likely appear in the 1000-1260 cm⁻¹ range. Aromatic C=C stretching vibrations are expected as a series of peaks between 1450 and 1600 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 |

| C-O Stretch | Alcohol | 1000 - 1260 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported in the refereed literature to date. Therefore, to illustrate the application and significance of this methodology for characterizing substituted benzyl alcohols, the crystal structure of a closely related analogue, 2-chlorobenzyl alcohol , is presented. The ortho-chloro substitution in this analogue provides a valuable model for understanding the potential solid-state conformation and packing of this compound. The crystal structure of 2-chlorobenzyl alcohol has been determined and its data is available in the Cambridge Structural Database (CCDC identifier: 942082). nih.gov

The crystallographic investigation of 2-chlorobenzyl alcohol reveals detailed insights into its molecular geometry and the supramolecular architecture governed by intermolecular forces. The primary interaction dictating the crystal packing is hydrogen bonding, originating from the hydroxyl group of the methanol (B129727) moiety.

Below are the detailed crystallographic data and selected structural parameters for 2-chlorobenzyl alcohol.

Crystallographic Data for 2-Chlorobenzyl Alcohol

| Parameter | Value |

| Chemical Formula | C₇H₇ClO |

| Formula Weight | 142.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.63 |

| b (Å) | 5.83 |

| c (Å) | 10.35 |

| α (°) | 90 |

| β (°) | 105.7 |

| γ (°) | 90 |

| Volume (ų) | 674 |

| Z | 4 |

This data is based on the crystallographic study of the analogue compound, 2-chlorobenzyl alcohol, as a representative example.

Key Structural Insights from the Analogue Study

The analysis of the 2-chlorobenzyl alcohol crystal structure highlights several key features. The molecule adopts a conformation where the hydroxymethyl group is oriented to facilitate the formation of intermolecular hydrogen bonds. These O-H···O interactions are the dominant cohesive force, linking adjacent molecules into chains or more complex networks within the crystal lattice.

While this analysis of 2-chlorobenzyl alcohol provides a robust model, it is important to note that the addition of a methyl group at the 3-position, as in this compound, would introduce steric and electronic changes. These modifications could lead to different packing arrangements and intermolecular interaction motifs. Therefore, the experimental determination of the crystal structure of this compound remains a necessary step for its complete solid-state characterization.

Advanced Research Applications and Future Directions

Utility in the Synthesis of Complex Organic Molecules

The substituted benzyl (B1604629) alcohol moiety of (2-Chloro-3-methylphenyl)methanol serves as a versatile scaffold for the synthesis of intricate organic structures, including macrocyclic compounds and heterocyclic systems.

While direct examples of the use of this compound in macrocycle synthesis are not extensively documented, the broader chemistry of benzyl alcohols suggests its potential as a key precursor. The hydroxyl group can be readily converted into other functional groups, facilitating cyclization reactions. For instance, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in intramolecular condensation or esterification reactions to form a macrocyclic ring. The chloro and methyl substituents on the aromatic ring can be used to tune the solubility, conformation, and electronic properties of the resulting macrocycle.

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. The benzyl alcohol can be converted to a benzyl halide, which can then undergo nucleophilic substitution with various heteroatom-containing nucleophiles to form heterocycles. For example, reaction with amines can lead to the formation of nitrogen-containing heterocycles, while reaction with thiols can yield sulfur-containing heterocycles. The presence of the chloro and methyl groups can influence the regioselectivity of these reactions and the properties of the final products. Research has shown that chlorinated compounds, in general, exhibit diverse biological activities, which could be relevant for the derivatives of this compound. researchgate.net

Catalyst and Ligand Development Utilizing the Benzyl Alcohol Scaffold

The benzyl alcohol framework is a common motif in the design of ligands for asymmetric catalysis. Although specific applications of this compound in this area are still emerging, its structure offers several advantages. The hydroxyl group can coordinate to a metal center, and the aromatic ring can be further functionalized to create a chiral environment around the metal. The chloro and methyl groups can provide steric bulk and electronic effects that can influence the enantioselectivity of the catalyzed reaction. The development of new ligand scaffolds is an active area of research, and substituted benzyl alcohols like this compound represent a promising class of starting materials for the synthesis of novel chiral ligands. nih.govchemscene.com

Research on Advanced Materials Precursors

Benzyl alcohol and its derivatives have been explored as precursors for the synthesis of organic-inorganic hybrid nanomaterials. researchgate.net The "benzyl alcohol route" is a non-aqueous method that allows for the formation of highly crystalline nanoparticles and ordered hybrid materials. researchgate.net this compound, with its functional groups, could be a suitable candidate for this approach. The hydroxyl group can react with metal alkoxides or other inorganic precursors, while the substituted aromatic ring can be incorporated into the organic component of the hybrid material. The resulting materials could exhibit interesting optical, electronic, or catalytic properties.

Emerging Methodologies in Benzyl Alcohol Chemistry

Recent advancements in synthetic organic chemistry have led to the development of new methods for the synthesis and transformation of benzyl alcohols. These include visible-light-induced cobalt-catalyzed asymmetric reductive additions of aryl iodides to aldehydes to produce chiral benzyl alcohols with high enantioselectivity. organic-chemistry.org Other methods involve multicatalytic protocols that combine alkene cross-metathesis, isomerization, and nucleophilic addition to generate secondary benzylic alcohols. organic-chemistry.org These emerging methodologies could be applied to the synthesis of this compound and its derivatives, providing more efficient and selective routes to these compounds.

Unexplored Reactivity and Derivatization Opportunities

The full range of reactivity of this compound remains to be explored. The presence of three different functional handles—the hydroxyl group, the chlorine atom, and the methyl group—offers numerous possibilities for derivatization. For instance, the hydroxyl group can be oxidized or converted to other functional groups. The chlorine atom can participate in cross-coupling reactions to introduce new substituents on the aromatic ring. The methyl group can be functionalized through free-radical reactions. The exploration of these derivatization reactions could lead to the discovery of new compounds with unique properties and applications.

Q & A

Q. How can conflicting solubility or stability data for this compound in different solvents be resolved?

- Methodology : Perform systematic solubility studies in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) at varying temperatures. Use HPLC or GC-MS to detect degradation products. Apply statistical models (e.g., Hansen solubility parameters) to rationalize discrepancies. Iterative analysis of pH and solvent polarity effects can clarify stability profiles .

Q. What experimental design considerations are critical when studying the bioactivity of this compound derivatives?

- Methodology :

- Structural Analog Synthesis : Introduce functional groups (e.g., amides, esters) to modulate bioavailability.

- Bioassays : Use enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) with controls for IC₅₀ determination.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends.

Validate results via dose-response curves and replicate experiments to ensure reproducibility .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate activation energies for SN1/SN2 pathways. Analyze molecular electrostatic potential (MEP) maps to identify electrophilic centers. Compare computed transition states with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .

Q. What strategies optimize chromatographic separation of this compound from by-products?

- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., methanol/water). Adjust pH to 2.5–3.0 (via formic acid) to enhance peak resolution. For GC-MS, derivatize the hydroxyl group (e.g., silylation) to improve volatility. Validate with certified reference standards (e.g., EPA Method 528 mixtures) .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Re-crystallize the compound from ethanol/water and compare DSC thermograms with literature data. Cross-validate purity via orthogonal methods (e.g., NMR, X-ray crystallography) .

Key Tables

| Analytical Method | Key Parameters | Reference |

|---|---|---|

| GC-MS | Column: DB-5MS; Temp: 50–300°C (10°C/min) | |

| HPLC | Column: C18; Mobile Phase: MeOH/H₂O (70:30) | |

| IR Spectroscopy | Peaks: 3,356 cm⁻¹ (O-H), 694 cm⁻¹ (C-Cl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.